3,4-DMMA (hydrochloride)

Übersicht

Beschreibung

3,4-Dimethoxymethamphetamine (hydrochloride) is an analog of 3,4-methylenedioxymethamphetamine, a psychoactive drug and research chemical belonging to the phenethylamine and amphetamine chemical classes . It is known for its ability to interfere with monoamine transport, inhibiting the uptake of noradrenalin and serotonin transporters .

Vorbereitungsmethoden

The synthesis of 3,4-Dimethoxymethamphetamine (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dimethoxyphenylacetone.

Reductive Amination: The key step involves reductive amination of 3,4-dimethoxyphenylacetone with methylamine, using a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Analyse Chemischer Reaktionen

3,4-Dimethoxymethamphetamin (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Es kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Verbindung kann zu sekundären Aminen reduziert werden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriummethoxid für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Ketone, sekundäre Amine und substituierte Methoxyderivate .

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxymethamphetamin (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als analytischer Referenzstandard in der forensischen Chemie und Toxikologie verwendet.

5. Wirkmechanismus

3,4-Dimethoxymethamphetamin (Hydrochlorid) übt seine Wirkung aus, indem es den Monoamintransport stört. Es hemmt die Aufnahme von Noradrenalin und Serotonin-Transportern mit Hemmkonstanten (K_i) von 22,8 bzw. 7,7 μM . Diese Hemmung führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was Stimmung, Kognition und Verhalten beeinflussen kann. Die Verbindung ist in dieser Hinsicht deutlich weniger potent als 3,4-Methylendioxymethamphetamin .

Wirkmechanismus

3,4-Dimethoxymethamphetamine (hydrochloride) exerts its effects by interfering with monoamine transport. It inhibits the uptake of noradrenalin and serotonin transporters, with inhibition constants (K_i) of 22.8 and 7.7 μM, respectively . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can affect mood, cognition, and behavior. The compound is significantly less potent than 3,4-methylenedioxymethamphetamine in this regard .

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxymethamphetamin (Hydrochlorid) ähnelt mehreren anderen Verbindungen, darunter:

3,4-Methylendioxymethamphetamin (MDMA): Beide Verbindungen hemmen Monoamintransporter, aber 3,4-Dimethoxymethamphetamin ist deutlich weniger potent.

4-Hydroxy-3-methoxyamphetamin (HMA): Diese Verbindung beeinflusst ebenfalls den Monoamintransport, weist aber unterschiedliche strukturelle Merkmale und Potenz auf.

3,4-Methylendioxyphenyl-2-butanamin (BDB): Ein weiteres Analogon mit ähnlichen Wirkungen auf Monoamintransporter, das sich jedoch in Potenz und Struktur unterscheidet.

Die Einzigartigkeit von 3,4-Dimethoxymethamphetamin (Hydrochlorid) liegt in seinen spezifischen strukturellen Modifikationen, die zu unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu seinen Analoga führen .

Biologische Aktivität

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA) is an analog of the well-known psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). This article explores the biological activity of 3,4-DMMA, focusing on its mechanisms of action, pharmacological effects, and research findings.

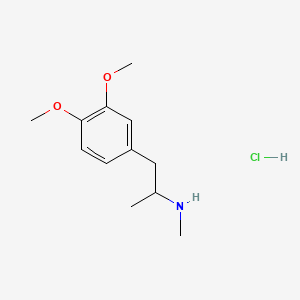

- Chemical Name : 3,4-Dimethoxy-N,α-dimethyl-benzeneethanamine hydrochloride

- Molecular Formula : C11H15ClN2O2

- Molar Mass : Approximately 232.7 g/mol

- CAS Number : 70932-18-2

3,4-DMMA primarily functions as a monoamine transporter inhibitor , affecting the uptake of key neurotransmitters in the brain. Its mechanism is believed to be similar to that of MDMA, although it exhibits lower potency. The compound inhibits the reuptake of serotonin and norepinephrine through its action on their respective transporters:

- IC50 Values :

- Serotonin Transporter (SERT) : 108 µM

- Norepinephrine Transporter (NET) : 253.4 µM

For comparison, MDMA has significantly lower IC50 values of approximately 6.6 µM for SERT and 34.8 µM for NET, indicating that 3,4-DMMA is less effective at these targets compared to MDMA .

Biological Activity and Effects

The biological activity of 3,4-DMMA can be categorized into several key effects:

- Stimulant Properties : Due to its inhibition of norepinephrine and serotonin uptake, 3,4-DMMA may exhibit stimulant effects similar to other amphetamines.

- Psychoactive Effects : While not as potent as MDMA, it may still affect mood and cognition through increased levels of neurotransmitters in the synaptic cleft.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and primary effects of various compounds related to 3,4-DMMA:

| Compound Name | Structural Features | Primary Effects |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group | Empathogenic effects; stimulant |

| 3,4-Dihydroxymethamphetamine | Hydroxyl groups instead of methoxy | Neurotoxic effects; less stimulant |

| Methamphetamine | Methyl group at nitrogen | Strong stimulant; high potential for abuse |

| 3-Methoxyamphetamine | Single methoxy group | Stimulant properties; less potent than MDMA |

| 3,4-DMMA | Dual methoxy substitutions | Moderate stimulant; less potent than MDMA |

3,4-DMMA's unique dual methoxy substitutions may influence its binding affinity and pharmacological profile differently than other related compounds .

Case Studies and Research Findings

Research on 3,4-DMMA has primarily focused on its role as a reference standard in analytical chemistry due to its structural similarity to MDMA. Here are some notable findings:

- In Vitro Studies : In mammalian cell lines, 3,4-DMMA demonstrated significant inhibition of serotonin and norepinephrine uptake. This suggests potential applications in understanding the pharmacodynamics of similar compounds .

- Comparative Potency Studies : A study comparing various MDMA analogs highlighted that while 3,4-DMMA shares some properties with MDMA, it is significantly less potent in terms of monoamine transporter inhibition .

- Potential Therapeutic Applications : Although research is limited due to its lower potency compared to MDMA, ongoing studies are investigating its effects on mood disorders and other psychological conditions through its action on monoamine systems .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTERHDRZXCRZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.